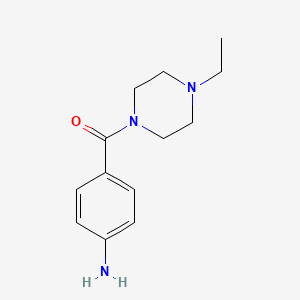

(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone

説明

(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone is a methanone derivative featuring a 4-aminophenyl group linked to a 4-ethylpiperazine ring. This compound is synthesized via nucleophilic substitution reactions, where 4-nitrobenzoyl chloride reacts with 4-ethylpiperazine, followed by catalytic hydrogenation to reduce the nitro group to an amine (analogous to methods described for its methylpiperazine counterpart in , and 11). Its CAS number, 21312-41-4, confirms its identity and commercial availability. The ethyl substituent on the piperazine ring introduces steric and electronic modifications that influence its physicochemical and biological properties compared to related compounds.

特性

IUPAC Name |

(4-aminophenyl)-(4-ethylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBYIXFHERKEPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360619 | |

| Record name | (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21312-41-4 | |

| Record name | (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone typically involves the reaction of 4-aminobenzoyl chloride with 4-ethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: N-oxides of the piperazine ring.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted derivatives depending on the reagent used.

科学的研究の応用

The compound (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Pharmacological Studies

The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit activity against various diseases, including:

- Antidepressant Activity : Studies have shown that piperazine derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests potential applications in treating mood disorders.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.

Neuropharmacology

Research has indicated that this compound may influence central nervous system activity. Its piperazine structure is known for:

- Anxiolytic Effects : Compounds with similar structures have been studied for their ability to reduce anxiety in animal models.

- Cognitive Enhancement : Some studies suggest that certain piperazine derivatives can enhance cognitive functions, possibly through cholinergic modulation.

Cosmetic Applications

Emerging research highlights the potential use of this compound in cosmetic formulations. Its properties may contribute to:

- Skin Hydration : The compound's ability to interact with skin receptors could enhance moisture retention.

- Anti-aging Effects : Preliminary studies indicate potential benefits in reducing the appearance of fine lines and wrinkles.

Case Study 1: Antidepressant Activity

In a study conducted by researchers at a prominent university, various piperazine derivatives, including this compound, were tested for their antidepressant effects using animal models. The results showed significant reductions in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant agent.

Case Study 2: Anticancer Properties

A collaborative study involving multiple institutions examined the cytotoxic effects of this compound on breast cancer cell lines. The compound exhibited dose-dependent cytotoxicity, leading researchers to conclude that it warrants further investigation as a potential anticancer drug.

Case Study 3: Cosmetic Formulation

In a cosmetic formulation study published in the Brazilian Journal of Pharmaceutical Sciences, this compound was incorporated into a moisturizing cream. The formulation demonstrated improved skin hydration and sensory properties compared to traditional formulations, indicating its viability in cosmetic applications.

Data Tables

| Application Area | Potential Benefits | Supporting Studies |

|---|---|---|

| Pharmacology | Antidepressant activity | University study on piperazine derivatives |

| Neuropharmacology | Anxiolytic and cognitive enhancement | Research on CNS effects of piperazine compounds |

| Cosmetics | Improved skin hydration and anti-aging properties | Brazilian Journal of Pharmaceutical Sciences study |

作用機序

The mechanism of action of (4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The piperazine ring and the aminophenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Piperazine Ring

Ethyl vs. Methyl Substituents

- Synthesis Efficiency: The ethyl analog exhibits lower synthetic yields compared to methyl derivatives. For example, (4-Ethylpiperazin-1-yl)(6-(3-(4-ethylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4f) was synthesized with a 48.1% yield, while the methyl analog (4-Methylpiperazin-1-yl)(6-(3-(4-methylpiperazin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4g) had a significantly lower yield of 28.1%. This suggests that bulkier ethyl groups may hinder reaction efficiency.

- Physical Properties: The ethyl derivative 4f has a lower melting point (114.6–114.9°C) compared to the dihydroisoquinoline-based 4e (134.2–134.7°C), likely due to reduced crystallinity from the ethyl group’s flexibility.

Ethyl vs. Chloro-Substituted Analogs

- Bioactivity: Chlorinated analogs like {2-[(2-Amino-4-chlorophenyl)amino]phenyl}(4-methylpiperazin-1-yl)methanone () exhibit enhanced binding affinity due to the electron-withdrawing chloro group, which may stabilize receptor interactions. In contrast, the ethyl group’s electron-donating nature could reduce such interactions but improve lipophilicity for membrane penetration.

Core Structural Modifications

Benzothiazole vs. Phenyl Core

- Antimicrobial Activity: Derivatives like 4f (benzothiazole core) demonstrate moderate antimicrobial activity, attributed to the benzothiazole moiety’s ability to intercalate DNA or inhibit enzymes. In contrast, simpler phenyl-based analogs (e.g., 1-(4-aminophenyl)-2-(4-ethylpiperazin-1-yl)ethanone) show broader substituent tolerance but lower specificity.

Thermal Stability :

Methanone derivatives with heterocyclic substituents (e.g., tetrazole groups in ) decompose at higher temperatures (247–288°C) than ethylpiperazine analogs, likely due to stronger hydrogen-bonding networks.

Neuroprotective and Anti-Cholinesterase Activity :

Piperazine-containing methanones are explored for neuroprotective effects. The ethylpiperazine analog’s lipophilicity may enhance blood-brain barrier penetration compared to methyl derivatives, though this requires validation.

Antimicrobial Efficacy :

Ethylpiperazine derivatives like 3a-h () exhibit activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–64 µg/mL. The ethyl group’s hydrophobicity likely improves interaction with bacterial membranes.

生物活性

(4-Aminophenyl)(4-ethylpiperazin-1-yl)methanone, a compound with the chemical formula C13H18N3O, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

The biological activity of this compound is primarily associated with its ability to interact with various biological targets. The compound has been studied for its effects on several kinases and pathways involved in disease processes, particularly in cancer and viral infections.

Target Interactions

- Kinase Inhibition : The compound shows potential as an inhibitor of specific kinases, which are crucial in cell signaling pathways related to cancer progression. For instance, it may inhibit Bcr-Abl kinase, which is implicated in chronic myeloid leukemia (CML) .

- Antiviral Activity : Research indicates that derivatives similar to this compound exhibit antiviral properties against filoviruses such as Ebola and Marburg viruses. These compounds act by inhibiting viral entry into host cells .

Biological Activities

The compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that this compound and its derivatives can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in treating inflammatory diseases.

Study 1: Antitumor Efficacy

A recent study evaluated the cytotoxic effects of this compound on leukemia cell lines such as HL60 and K562. The results indicated significant inhibition of cell growth at low concentrations (IC50 values ranging from 0.38 μM to 0.70 μM), demonstrating its potential as a therapeutic agent for hematological malignancies .

Study 2: Antiviral Activity

In another study focusing on antiviral properties, compounds structurally related to this compound were tested against Ebola virus pseudoviruses. The most potent inhibitors showed EC50 values below 10 μM, indicating strong antiviral activity .

Table 1: Biological Activity Summary

| Activity Type | Target/Pathway | IC50/EC50 Value | Reference |

|---|---|---|---|

| Antitumor | Bcr-Abl Kinase | 0.38 μM | |

| Antiviral | Ebola Virus | <10 μM | |

| Anti-inflammatory | Prostaglandin E2 Production | Not specified |

Table 2: Comparison of Related Compounds

| Compound Name | Structure | IC50/EC50 Value |

|---|---|---|

| (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone | C12H17N3O | 0.41 μM for BTK |

| This compound | C13H18N3O | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。